The synthesis of this compound involves the incorporation of stable isotopes into its molecular structure, typically derived from 2-nitrobenzaldehyde and aminohydantoin. The isotopic labeling enhances its utility in metabolic studies and analytical chemistry.
The synthesis of 2-Nitro-1-(Amino)Hydantoin-13C,15N3 generally follows a multi-step process involving the reaction of 2-nitrobenzaldehyde with aminohydantoin. This reaction is conducted under controlled conditions to facilitate the formation of the imidazolidinedione ring structure.
The molecular structure of 2-Nitro-1-(Amino)Hydantoin-13C,15N3 includes a nitro group attached to a benzene ring, along with an imidazolidinedione moiety containing the labeled nitrogen and carbon atoms.
C1C(=O)[15NH][13C](=O)[15N]1/[15N]=C/C2=CC=CC=C2[N+](=O)[O-]
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
2-Nitro-1-(Amino)Hydantoin-13C,15N3 can undergo several chemical reactions:
The mechanism of action for 2-Nitro-1-(Amino)Hydantoin-13C,15N3 primarily revolves around its role as a labeled compound in various studies. The stable isotopes allow for accurate tracking within biological systems or chemical reactions, providing insights into metabolic pathways or reaction mechanisms.
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of synthesized compounds.
2-Nitro-1-(Amino)Hydantoin-13C,15N3 has significant applications in various scientific fields:
This compound's unique properties make it invaluable for researchers looking to explore complex biochemical processes or develop new analytical methods.
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2